molecular formula C22H40N2O B3361949 (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol CAS No. 94278-94-1

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol

Cat. No.: B3361949
CAS No.: 94278-94-1
M. Wt: 348.6 g/mol
InChI Key: RZEKCHYRTKKSPQ-HZJYTTRNSA-N
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Description

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol (CAS: 94278-94-1) is a substituted imidazole derivative characterized by a 17-carbon aliphatic chain with two cis-configured double bonds at positions 8 and 11. Its molecular formula is C22H40N2O, with a molecular weight of 348.6 g/mol . The compound features a 4,5-dihydroimidazole ring linked to an ethanol moiety and a heptadecadienyl chain, contributing to its amphiphilic properties. Key physical properties include a density of 0.94 g/cm³, boiling point of 504°C, and refractive index of 1.501 . It is primarily used as a chemical intermediate or surfactant in industrial applications, though specific biological activities remain unelucidated in the available literature .

Properties

IUPAC Name

2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h6-7,9-10,25H,2-5,8,11-21H2,1H3/b7-6-,10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKCHYRTKKSPQ-HZJYTTRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156509
Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
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Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-94-1
Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
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Record name 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)-
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Record name (Z,Z)-2-(8,11-heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the following steps:

    Preparation of the Aliphatic Chain: The aliphatic chain with the desired double bonds in the Z-configuration can be synthesized using Wittig or Horner-Wadsworth-Emmons reactions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of the Aliphatic Chain and Imidazole Ring: The aliphatic chain is then coupled to the imidazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Ethanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive sites:

  • Imidazole ring : Aromatic heterocycle with lone pairs on nitrogen atoms.

  • Ethanol moiety : Hydroxyl group capable of esterification or oxidation.

  • Unsaturated aliphatic chain : Two conjugated double bonds (8Z,11Z) susceptible to addition or oxidation.

Table 1: Reactivity of Functional Groups

Functional GroupReaction TypeReagents/ConditionsProducts
Imidazole ringAlkylation/AcylationAlkyl halides, acyl chlorides, acidN-substituted imidazole derivatives
Ethanol (-OH)EsterificationCarboxylic acids, acid catalystsEthyl esters
Unsaturated chainHydrogenationH₂, Pd/C catalystSaturated aliphatic chain
Unsaturated chainEpoxidationm-CPBA, peracidsEpoxide derivatives

Oxidation Reactions

The conjugated diene system (8Z,11Z) undergoes selective oxidation. Experimental studies on similar unsaturated imidazole derivatives suggest:

  • Epoxidation at the double bonds forms epoxides, which are intermediates for further ring-opening reactions.

  • Ozonolysis cleaves the diene to generate aldehydes or ketones, depending on workup conditions.

Table 2: Oxidation Pathways

ReactionReagentsConditionsMajor Products
Epoxidationm-CPBARoom temperatureBis-epoxide derivative
OzonolysisO₃, Zn/H₂O-78°CFormaldehyde + ketone fragments

Table 3: Flotation Performance Data

Mineral TypeRecovery Rate (%)Dosage (g/ton)pH Range
Quartz85–9250–1006.5–8.0
Feldspar78–8475–1507.0–8.5

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally related compounds reveals:

  • Decomposition onset : ~250°C, with primary degradation products including CO₂, H₂O, and imidazole fragments.

  • Combustibility : The compound is classified as combustible, releasing toxic fumes (NOₓ) upon incomplete combustion .

Synthetic Modifications

While direct synthetic routes for this compound are proprietary, analogous imidazole-ethanol derivatives are synthesized via:

  • Cyclocondensation : Reaction of fatty acid derivatives with amino alcohols.

  • Purification : Distillation under reduced pressure (b.p. ~498°C predicted) .

Key Limitations

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new materials and formulations.

Mechanism of Action

The mechanism of action of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The ethanol group and the imidazole ring play crucial roles in binding to these targets, while the aliphatic chain influences the compound’s lipophilicity and membrane permeability. The exact pathways and molecular targets involved depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of imidazole-based surfactants with varying aliphatic chain configurations. Key analogues include:

Table 1: Structural and Physical Comparison
Compound Name CAS Number Molecular Formula Double Bonds (Position) Boiling Point (°C) Key Applications
Target Compound 94278-94-1 C22H40N2O 2 (8Z, 11Z) 504 Industrial surfactant, chemical intermediate
(Z)-2-(8-Heptadecenyl)-4,5-dihydroimidazole-1-ethanol 27136-73-8 C22H42N2O 1 (8Z) N/A Acid detergent, textile processing
(Z)-2-(8-Heptadecenyl)-4,5-dihydroimidazole-1-ethanol hydrochloride N/A C22H41ClN2O 1 (8Z) N/A Potential pharmaceutical formulations
Oleic acid complex with monoene variant N/A Mixture 1 (8Z) 498.3 Not specified
Key Observations :
  • Boiling Point : The higher boiling point (504°C vs. 498.3°C in the oleic acid complex) suggests stronger intermolecular forces due to increased chain length and unsaturation .
Reactivity Differences :
  • The additional double bond in the target compound may enhance susceptibility to oxidation or polymerization compared to monoene variants, necessitating stabilizers in formulations .
  • Monoene analogues are documented in pesticide inert ingredients (e.g., REACH registrations), suggesting regulatory approval for specific uses .

Biological Activity

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is an organic compound with significant potential for various biological applications due to its unique structural characteristics. The compound features a long-chain fatty acid derivative and an imidazole ring, which contributes to its amphiphilic nature. This property allows it to interact favorably with both hydrophilic and hydrophobic environments.

  • Molecular Formula : C22H42N2O
  • Molecular Weight : 350.58 g/mol
  • CAS Number : 94278-94-1
  • EINECS Number : 304-738-7

The presence of the imidazole ring suggests potential interactions with biological macromolecules, which can lead to various biological activities.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : The imidazole structure can act as a radical scavenger, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial effects.
  • Pharmaceutical Applications : Due to its structural features, it may be explored for drug development targeting oxidative stress-related diseases or infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazoline derivatives:

  • A study on imidazoline surfactants demonstrated their ability to lower surface tension and enhance emulsification properties, which could be beneficial in pharmaceutical formulations.
  • Another research highlighted the potential of related compounds in modulating cellular responses to oxidative stress, indicating a pathway for therapeutic applications in conditions like cancer and cardiovascular diseases .

Interaction Studies

Interaction studies using molecular docking techniques have suggested that this compound may bind effectively with certain proteins and enzymes. This binding could facilitate its role in biochemical pathways relevant to health and disease.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-HydroxyethylimidazoleImidazole ring with hydroxyl groupAntimicrobialSimpler structure without long-chain fatty acids
8-PrenylnaringeninFlavonoid structure with alkyl side chainAntioxidantExhibits selective estrogen receptor modulation
1H-Imidazo[4,5-b]pyridineHeterocyclic compoundAnticancerMore rigid structure affecting binding properties

This table illustrates how variations in side chains and functional groups can influence biological activity and application potential.

Applications

The unique properties of this compound suggest several applications:

  • Pharmaceutical Industry : Potential as a lead compound for drug development.
  • Nutraceuticals : Its antioxidant properties make it suitable for dietary supplements.
  • Cosmetics : Possible use in formulations aimed at protecting skin from oxidative damage.

Q & A

Q. What are the key steps and challenges in synthesizing (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol?

The synthesis involves three main stages:

  • Aliphatic chain preparation : Derived from oleic or linoleic acid, requiring controlled double-bond geometry (Z,Z) via stereoselective methods like catalytic hydrogenation or Wittig reactions.
  • Imidazole ring formation : Cyclization of glyoxal and ammonia derivatives under acidic or basic conditions.
  • Coupling : Condensation of the aliphatic chain with the imidazole precursor, often using coupling agents (e.g., DCC or EDC).
    Challenges : Ensuring regioselectivity during cyclization, avoiding isomerization of double bonds, and achieving high purity due to the compound’s amphiphilic nature .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : To confirm double-bond geometry (Z,Z) via coupling constants (J ≈ 10–12 Hz for cis double bonds) and imidazole ring substitution patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight (347.6 g/mol) and fragmentation pathways.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N), critical for understanding solid-state behavior .
  • HPLC-PDA : Ensures purity and identifies byproducts from incomplete coupling or oxidation .

Q. How does the compound’s structure influence its solubility and stability?

  • Solubility : Amphiphilic nature (long aliphatic chain + polar imidazole-ethanol group) allows solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water.
  • Stability : Susceptible to oxidation at the double bonds (use antioxidants like BHT) and hydrolysis of the imidazole ring under extreme pH. Store under inert gas (N₂/Ar) at −20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitution and oxidation reactions?

  • Nucleophilic substitution : The imidazole ring’s N-atoms act as nucleophiles. For example, alkylation at N1 occurs preferentially due to lower steric hindrance compared to N3.
  • Oxidation : Double bonds undergo epoxidation (e.g., with mCPBA) or dihydroxylation (OsO₄/NaIO₄), with regioselectivity influenced by steric effects from the aliphatic chain. Computational modeling (DFT) predicts transition states for these reactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • ORTEP-3/SHELX : Refinement of X-ray data reveals non-planar conformations of the imidazole ring and dihedral angles between aromatic/aliphatic moieties. For example, the title compound’s imidazole ring forms a 35.78° dihedral angle with the aliphatic chain, affecting intermolecular interactions .
  • Hydrogen-bonding networks : C–H⋯O/N interactions (2.8–3.2 Å) stabilize crystal packing, as observed in related imidazole derivatives .

Q. What computational approaches predict its biological interactions (e.g., membrane or enzyme binding)?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, highlighting insertion depth and effects on membrane fluidity.
  • Docking studies : Screen against enzyme targets (e.g., cytochrome P450 or kinases) to identify potential binding pockets. The aliphatic chain may occupy hydrophobic clefts, while the imidazole-ethanol group forms hydrogen bonds .

Q. How does this compound compare to similar imidazole derivatives in biological activity?

  • Antimicrobial activity : Compared to (Z)-8-heptadecenyl analogs, the (Z,Z)-diene system enhances membrane disruption in Gram-positive bacteria (MIC₅₀ ≈ 8–16 µg/mL).
  • Anti-inflammatory effects : The ethanol moiety improves solubility, increasing bioavailability in cell-based assays (e.g., COX-2 inhibition at IC₅₀ ~ 50 µM) .

Methodological Recommendations

  • Stereoselective synthesis : Use chiral catalysts (e.g., Jacobsen’s) for double-bond geometry control .
  • Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to grow single crystals for X-ray analysis .
  • Assay design : Pair MD simulations with surface plasmon resonance (SPR) to validate membrane-binding kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol
Reactant of Route 2
(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol

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